1-(p-Toluenesulfonyl)imidazole 1-(p-Toluenesulfonyl)imidazole
Brand Name: Vulcanchem
CAS No.: 2232-08-8
VCID: VC21267091
InChI: InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

1-(p-Toluenesulfonyl)imidazole

CAS No.: 2232-08-8

Cat. No.: VC21267091

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

1-(p-Toluenesulfonyl)imidazole - 2232-08-8

Specification

CAS No. 2232-08-8
Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonylimidazole
Standard InChI InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
Standard InChI Key YJYMYJRAQYREBT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2

Introduction

Physical and Chemical Properties

1-(p-Toluenesulfonyl)imidazole is an organic compound with the molecular formula C10H10N2O2S. It is structurally characterized as a derivative of imidazole, where the hydrogen atom at the first position of the imidazole ring is substituted with a p-toluenesulfonyl group. This strategic modification significantly alters the reactivity and application profile of the parent imidazole structure.

Basic Identification and Physical Properties

The compound is identified by several key parameters, including its CAS number and physical characteristics, as detailed in Table 1.

Table 1: Physical and Chemical Properties of 1-(p-Toluenesulfonyl)imidazole

PropertyValue
CAS Number2232-08-8
Molecular FormulaC10H10N2O2S
Molecular Weight222.26 g/mol
Physical AppearanceWhite to yellow crystalline powder or crystals
Melting Point75-80°C (literature value: 76-78°C)
Boiling Point409.1±38.0°C at 760 mmHg
Density1.3±0.1 g/cm³
Flash Point201.2±26.8°C

Structural Parameters and Molecular Properties

The molecular structure of 1-(p-Toluenesulfonyl)imidazole features several important characteristics that contribute to its chemical behavior. The compound contains a sulfonyl group bridging the imidazole ring and the p-tolyl moiety, creating a unique electronic environment that influences its reactivity profile. Table 2 provides additional molecular parameters of the compound.

Table 2: Molecular Parameters of 1-(p-Toluenesulfonyl)imidazole

ParameterValue
Polar Surface Area (PSA)60.34000
LogP1.40
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
InChI KeyYJYMYJRAQYREBT-UHFFFAOYSA-N
PubChem CID75219
Index of Refraction1.618
Vapor Pressure0.0±1.0 mmHg at 25°C

Synthesis and Preparation

The synthesis of 1-(p-Toluenesulfonyl)imidazole typically follows established organic chemistry procedures, with the primary route involving the reaction between imidazole and p-toluenesulfonyl chloride under basic conditions.

Laboratory Synthesis

Laboratory preparation of 1-(p-Toluenesulfonyl)imidazole generally follows these steps:

  • Dissolution of imidazole in an appropriate solvent, typically dry dichloromethane

  • Cooling of the solution to approximately 0°C

  • Dropwise addition of p-toluenesulfonyl chloride solution over an extended period (typically 1.5 hours)

  • Allowing the reaction mixture to warm to room temperature with continued stirring

  • Purification through filtration and solvent removal techniques

  • Isolation of the final product as a white to yellowish crystalline solid

Industrial Production Methods

In industrial settings, the synthesis process is typically scaled up while maintaining similar reaction principles. Continuous flow reactors and automated systems are often employed to control critical parameters such as temperature and addition rates. The optimization of reaction conditions is crucial for achieving high yield and purity in commercial production scenarios .

Chemical Reactions and Mechanisms

1-(p-Toluenesulfonyl)imidazole exhibits diverse reactivity patterns that make it valuable in organic synthesis applications.

Reaction with Alcohols

The compound's most notable reaction is with alcohols, where it functions as a tosylating agent. This reaction converts alcohols into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions. The mechanism involves the nucleophilic attack of the alcohol oxygen on the sulfur atom of the sulfonyl group, resulting in the displacement of the imidazole moiety .

Conversion to Azides

One of the important applications of 1-(p-Toluenesulfonyl)imidazole is in the conversion of alcohols to azides. This transformation typically occurs in a two-step process:

  • Tosylation of the alcohol using 1-(p-Toluenesulfonyl)imidazole

  • Nucleophilic displacement of the tosylate group by an azide ion

This reaction sequence is valuable in organic synthesis, particularly in the preparation of building blocks for click chemistry applications .

Other Reaction Types

The compound can participate in various other reaction types, including:

  • Substitution reactions, particularly with amines and other nucleophiles

  • Oxidation and reduction reactions under appropriate conditions

  • Cyclization reactions leading to heterocyclic compounds

  • Reactions involving the imidazole nitrogen as a nucleophile

Applications in Research and Industry

1-(p-Toluenesulfonyl)imidazole has found numerous applications across different fields of research and industry.

Synthetic Chemistry Applications

In synthetic organic chemistry, the compound serves several important functions:

  • As a selective tosylating agent for alcohols and amines

  • As an intermediate in the synthesis of more complex molecules

  • In the preparation of azides from alcohols

  • As a reagent in the synthesis of heterocyclic compounds

Materials Science Applications

The compound has demonstrated utility in materials science, particularly in battery technology. Research has shown that 1-(p-Toluenesulfonyl)imidazole can function as a bifunctional electrolyte additive in LiCoO2-based cells, where it contributes to improved performance at high voltages. This application showcases the compound's versatility beyond traditional organic synthesis .

Biochemical Research

In biochemical research, 1-(p-Toluenesulfonyl)imidazole serves as a reagent for the modification of biomolecules. It can be used to introduce tosyl groups into proteins, nucleic acids, and other biological molecules, enabling various structural and functional studies .

Biological Activity and Theoretical Studies

Recent research has explored the potential biological activities of 1-(p-Toluenesulfonyl)imidazole and related imidazole derivatives.

Enzyme Interaction Studies

Theoretical studies have investigated the possible interactions between imidazole derivatives, including 1-(p-Toluenesulfonyl)imidazole, and important enzymes such as phosphodiesterase-3 and guanylate cyclase. These enzymes are significant targets in the treatment of heart failure, and understanding the interaction of imidazole derivatives with these proteins could lead to the development of new therapeutic agents .

Computational Analysis Approaches

Researchers have employed various computational approaches to study the interaction of 1-(p-Toluenesulfonyl)imidazole with biological targets:

  • Docking models to predict binding modes and energetics

  • Pharmacophore modeling to identify key structural features responsible for biological activity

  • Analysis of hydrogen bond acceptor groups and polar surface area

  • Evaluation of binding energies involved in protein-ligand interactions

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